Cas no 26630-55-7 ((S)-2-Aminoheptanedioic acid)

(S)-2-Aminoheptanedioic acid is a chiral non-proteinogenic amino acid characterized by a seven-carbon dicarboxylic acid backbone with an amino group at the α-position. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis, peptide modification, and pharmaceutical research, particularly as a building block for bioactive compounds. The compound’s structural features, including its dual carboxylate functionalities, enable versatile reactivity in coupling reactions and chelation applications. Its high enantiomeric purity ensures consistency in chiral synthesis, while its water solubility facilitates handling in aqueous systems. (S)-2-Aminoheptanedioic acid is also studied for its potential role in metabolic pathway investigations and enzyme substrate specificity studies.
(S)-2-Aminoheptanedioic acid structure
(S)-2-Aminoheptanedioic acid structure
商品名:(S)-2-Aminoheptanedioic acid
CAS番号:26630-55-7
MF:C7H13NO4
メガワット:175.18242
CID:1036055
PubChem ID:446719

(S)-2-Aminoheptanedioic acid 化学的及び物理的性質

名前と識別子

    • (2S)-L-α-Aminopimelic acid
    • (S)-2-Aminoheptanedioic acid
    • L-alpha-aminopimelic acid
    • CS-0434913
    • E84905
    • DHH
    • AKOS006291275
    • Q27094079
    • L-2-aminopimelic acid
    • DTXSID101307810
    • CHEBI:44387
    • L-.ALPHA.-AMINOPIMELIC ACID
    • 2-AMINOPIMELIC ACID, (S)-
    • 26630-55-7
    • (2S)-2-aminoheptanedioic acid
    • 0603E10Z5S
    • 2-Aminopimelic acid, L-
    • (S)-2-Aminoheptanedioicacid
    • H-L-2-ASU-OH
    • AS-80779
    • UNII-0603E10Z5S
    • Heptanedioic acid, 2-amino-, (2S)-
    • L-Apm
    • SCHEMBL116557
    • H-Apim(2)-OH
    • DB03134
    • L-2-aminoheptanedioic acid
    • MDL: MFCD08692038
    • インチ: InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1
    • InChIKey: JUQLUIFNNFIIKC-YFKPBYRVSA-N
    • ほほえんだ: C(CCC(=O)O)C[C@@H](C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 175.08449
  • どういたいしつりょう: 175.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.6
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • PSA: 100.62

(S)-2-Aminoheptanedioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1244732-250mg
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 95%
250mg
$170 2024-06-07
eNovation Chemicals LLC
Y1244732-100mg
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 95%
100mg
$100 2024-06-07
1PlusChem
1P002UC2-100mg
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 95%
100mg
$52.00 2024-05-08
1PlusChem
1P002UC2-250mg
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 95%
250mg
$124.00 2024-05-08
Aaron
AR002UKE-250mg
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 97%
250mg
$140.00 2025-02-12
Aaron
AR002UKE-5g
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 97%
5g
$1987.00 2025-02-12
eNovation Chemicals LLC
Y1244732-5g
Heptanedioic acid, 2-amino-, (2S)-
26630-55-7 95%
5g
$2225 2025-02-21
Ambeed
A316294-250mg
(S)-2-Aminoheptanedioic acid
26630-55-7 95%
250mg
$137.0 2025-03-18
Ambeed
A316294-1g
(S)-2-Aminoheptanedioic acid
26630-55-7 95%
1g
$514.0 2025-03-18
Chemenu
CM179449-1g
(S)-2-Aminoheptanedioic acid
26630-55-7 95%
1g
$729 2024-07-28

(S)-2-Aminoheptanedioic acid 関連文献

(S)-2-Aminoheptanedioic acidに関する追加情報

Recent Advances in the Study of (S)-2-Aminoheptanedioic Acid (CAS: 26630-55-7) and Its Applications in Chemical Biology and Medicine

(S)-2-Aminoheptanedioic acid (CAS: 26630-55-7), a chiral non-proteinogenic amino acid, has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its seven-carbon backbone and two carboxyl groups, serves as a versatile building block for the synthesis of bioactive molecules and drug candidates. Recent studies have explored its role in modulating enzymatic activity, enhancing drug delivery systems, and contributing to the development of novel therapeutics for neurological and metabolic disorders.

One of the most notable advancements in this field is the use of (S)-2-Aminoheptanedioic acid as a precursor in the synthesis of glutamate receptor modulators. Researchers have demonstrated that derivatives of this compound exhibit high affinity for NMDA and AMPA receptors, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier, a critical feature for central nervous system-targeted therapies.

In addition to its neurological applications, (S)-2-Aminoheptanedioic acid has shown potential in metabolic disorder research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that this compound can act as an inhibitor of key enzymes involved in gluconeogenesis, offering a new avenue for diabetes treatment. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and inhibitory effects, providing a solid foundation for further preclinical development.

The synthesis and optimization of (S)-2-Aminoheptanedioic acid derivatives have also been a focus of recent research. Advances in asymmetric synthesis techniques, such as enzymatic resolution and chiral auxiliary methods, have improved the yield and enantiomeric purity of this compound. A 2022 paper in Organic Process Research & Development detailed a scalable synthetic route that reduces production costs while maintaining high stereochemical fidelity, addressing one of the major challenges in its industrial application.

Looking ahead, the versatility of (S)-2-Aminoheptanedioic acid continues to inspire innovative research. Ongoing studies are exploring its incorporation into peptide-based therapeutics and its role in designing metal-chelating agents for diagnostic imaging. As the understanding of its pharmacological properties deepens, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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